disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a useful research compound. Its molecular formula is C12H17NNa2O13S and its molecular weight is 461.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Heparin Disaccharide IV-S, Sodium Salt is the C-C motif chemokine 5 (CCL5) . CCL5 is a chemokine that plays a crucial role in the recruitment and activation of leukocytes, contributing to the body’s immune response.
Mode of Action
It is known that heparin and its derivatives, including heparin disaccharide iv-s, sodium salt, interact with their targets by accelerating the rate of the neutralization of certain activated coagulation factors .
Biochemical Pathways
It is known that heparin and its derivatives play a significant role in the coagulation pathway . They enhance the antithrombin-mediated inactivation of coagulation enzymes thrombin (factor IIa) and factor Xa .
Result of Action
It is known that heparin and its derivatives have anticoagulant effects, preventing the formation of clots and extension of existing clots within the blood .
Action Environment
It is known that the activity of heparin and its derivatives can be influenced by factors such as ph and temperature .
Biologische Aktivität
The compound disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex molecule with potential biological activities that merit detailed exploration. This article aims to summarize its biological activity based on diverse sources, including case studies and research findings.
Structural Characteristics
The compound's structure features multiple hydroxyl groups and a sulfonatoamino moiety, which are significant for its biological interactions. The stereochemistry of the compound is critical in determining its activity and interaction with biological targets.
Chemical Structure
Component | Description |
---|---|
IUPAC Name | Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Molecular Formula | C₁₃H₁₅N₁O₉S₂Na₂ |
Molecular Weight | 405.34 g/mol |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups contributes to free radical scavenging capabilities. A study demonstrated that derivatives of pyran compounds can reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that compounds with structural similarities possess antimicrobial properties against various pathogens. For instance, certain pyran derivatives have been shown to inhibit bacterial growth in vitro, suggesting potential use as antimicrobial agents .
Enzyme Inhibition
The compound's biological activity may extend to enzyme inhibition. For example, research has highlighted the inhibitory effects of related compounds on xanthine oxidase and other enzymes involved in metabolic pathways. This could have implications for conditions like gout and hyperuricemia .
Case Study 1: Wound Healing
In a comparative study involving wound healing agents, a hydrogel formulation containing similar pyran derivatives showed enhanced epithelialization and reduced inflammation in animal models. The treated wounds exhibited significantly faster closure rates compared to controls .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of a series of pyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial therapies .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Eigenschaften
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJJEXZLWCXLZ-HGOXMNNESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NNa2O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.